molecular formula C10H9B B1344798 1-Bromo-4-(but-3-yn-1-yl)benzene CAS No. 765906-85-2

1-Bromo-4-(but-3-yn-1-yl)benzene

Cat. No.: B1344798
CAS No.: 765906-85-2
M. Wt: 209.08 g/mol
InChI Key: RBVRQKFWGAAQMR-UHFFFAOYSA-N
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Description

1-Bromo-4-(but-3-yn-1-yl)benzene is an organic compound with the molecular formula C10H9Br. It consists of a benzene ring substituted with a bromine atom and a but-3-yn-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(but-3-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of 4-(but-3-yn-1-yl)benzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride . The reaction typically proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(but-3-yn-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Sonogashira Coupling: Palladium catalysts, copper(I) iodide, and amine bases in organic solvents.

    Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether solvents.

Major Products:

    Substitution Products: Various substituted benzene derivatives.

    Coupling Products: Biaryl or diarylalkyne compounds.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Alkanes or alkenes.

Scientific Research Applications

1-Bromo-4-(but-3-yn-1-yl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(but-3-yn-1-yl)benzene is unique due to its combination of a bromine-substituted benzene ring and an alkyne group, providing versatility in various chemical transformations and applications. Its structure allows for diverse reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-4-but-3-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVRQKFWGAAQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631260
Record name 1-Bromo-4-(but-3-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765906-85-2
Record name 1-Bromo-4-(but-3-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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